molecular formula C10H14O4 B13257629 Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Cat. No.: B13257629
M. Wt: 198.22 g/mol
InChI Key: GNNMIIBFEFXQBC-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate (CAS 34673-07-9) is a cyclic keto-ester of high interest in synthetic and medicinal chemistry research. With a molecular formula of C 10 H 14 O 4 and a molecular weight of 198.22 g/mol, this compound features a cyclohexane backbone substituted with two ketone groups and an ethyl ester moiety, a structure that dictates its reactivity and biochemical interactions . Research Applications and Biological Activity This compound serves as a valuable building block in organic synthesis and is investigated for a range of biological activities. Studies suggest it exhibits significant antimicrobial properties , demonstrating inhibition against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, it has shown anti-inflammatory effects in experimental models, with efficacy comparable to some established non-steroidal anti-inflammatory drugs (NSAIDs) . Its mechanism of action is believed to involve enzyme inhibition and the modulation of biochemical pathways related to oxidative stress and inflammation . Synthesis and Quality A reliable synthesis method involves the base-catalyzed cyclocondensation of diethyl 2-(2-oxopropyl)succinate in anhydrous tetrahydrofuran (THF), yielding a product of high purity . The compound's structure, confirmed by identifiers such as the InChI Key GNNMIIBFEFXQBC-UHFFFAOYSA-N and the SMILES string CCOC(=O)C1C(=O)CC(CC1=O)C, is available for research applications . Important Notice This product is intended For Research Use Only . It is not designed for human or veterinary diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information .

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h6,9H,3-5H2,1-2H3

InChI Key

GNNMIIBFEFXQBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CC(CC1=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation of Diethyl 2-(2-Oxopropyl)succinate

This method involves base-catalyzed cyclization under anhydrous conditions:
Procedure :

  • Diethyl 2-(2-oxopropyl)succinate (500 mg, 2.31 mmol) is dissolved in dry tetrahydrofuran (THF, 10 mL).
  • Potassium tert-butoxide (KOt-Bu, 285 mg, 2.54 mmol) in THF is added dropwise at 0°C.
  • The reaction proceeds at room temperature for 35 minutes, followed by quenching with 1 M HCl.
  • Extraction with ethyl acetate and purification via column chromatography yields the product (42% yield).

Key Data :

Parameter Value
Starting Material Diethyl 2-(2-oxopropyl)succinate
Catalyst KOt-Bu
Solvent THF
Temperature 0°C → RT
Yield 42%

Claisen Rearrangement of Allyloxy-Substituted Precursors

This method leverages thermal rearrangement for introducing substituents:
Procedure :

  • An allyloxy-substituted precursor (e.g., 6-(allyloxy)-4-methyl-2'-nitro-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one) is heated in toluene at 180°C under microwave irradiation for 6 hours.
  • The product is purified via flash chromatography, yielding cis/trans isomers.

Key Data :

Parameter Value
Precursor O-Allyl derivatives
Reaction Conditions Microwave, 180°C, 6 h
Solvent Toluene
Isomer Ratio (cis:trans) ~1:1.7
Typical Yield 30–52%

Multi-Step Organic Synthesis via Esterification

A sequential approach involving esterification and oxidation:
Steps :

  • Formation of 4-Methyl-1,3-cyclohexanedione :
    • Reacting methyl vinyl ketone with diketene in the presence of a base.
  • Esterification :
    • The dione is treated with ethyl chloroformate in dichloromethane with triethylamine as a base.
    • Purification via recrystallization or chromatography.

Key Data :

Step Reagents/Conditions Yield
Cyclohexanedione Formation Methyl vinyl ketone, base 65%
Esterification Ethyl chloroformate, Et₃N 75%

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Cyclocondensation High purity, one-step Moderate yield (42%) Lab-scale
Claisen Rearrangement Stereochemical control Requires specialized equipment Limited
Multi-Step Synthesis High yield (75%) Longer reaction time Industrial

Critical Research Findings

  • Catalyst Impact : Use of KOt-Bu in THF minimizes side reactions compared to NaH or LiHMDS.
  • Solvent Choice : Anhydrous THF improves cyclization efficiency by preventing hydrolysis.
  • Isomer Separation : Cis/trans isomers from Claisen rearrangement require chromatographic separation, with trans isomers typically dominating.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in inflammation or microbial growth . The exact mechanism of action depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ethyl 1-Formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate ()

This analog shares the cyclohexane core and 4-oxo group but differs in substituents:

  • Substituents : Formamido (N-formyl) group at position 1 and phenyl groups at positions 2 and 5.
  • Crystal Structure: Monoclinic (space group $ P2_1/n $) with unit cell parameters $ a = 11.3240 \, \text{Å}, b = 13.5100 \, \text{Å}, c = 12.5870 \, \text{Å}, \beta = 99.149^\circ $, and $ Z = 4 $. The cyclohexane ring adopts a chair conformation with puckering parameters influenced by the bulky phenyl groups .
Table 1: Structural Comparison with Ethyl 1-Formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate
Feature Ethyl 4-Methyl-2,6-dioxocyclohexane-1-carboxylate Ethyl 1-Formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate
Molecular Formula $ \text{C}{10}\text{H}{14}\text{O}_4 $ $ \text{C}{22}\text{H}{23}\text{NO}_4 $
Substituents Methyl (C4), Ethyl ester (C1) Formamido (C1), Phenyl (C2, C6)
Ring Conformation Likely chair (inferred) Chair (confirmed via crystallography)
Key Interactions Ketone dipole-dipole interactions N–H···O hydrogen bonds, π-π stacking

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate ()

This compound belongs to the dihydroisoquinoline class, differing in ring system and substitution:

  • Ring System: Aromatic isoquinoline fused with a partially saturated ring.
  • Substituents : Methoxy groups (positions 6,7), methyl (position 1), and ethyl ester (position 2).
  • The methoxy groups improve solubility in polar solvents compared to the aliphatic ketones in the target compound .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride ()

  • Ring Size : Cyclopentane (smaller ring) vs. cyclohexane.
  • Substituents: Methylamino group introduces basicity and salt formation (hydrochloride).
  • Conformational Effects : Cyclopentane rings exhibit greater puckering (Cremer-Pople parameters $ q_2 > 0 $) compared to cyclohexane, leading to higher ring strain .
Table 2: Comparison of Ring Puckering Parameters (Cremer-Pople Analysis)
Compound Ring Size Puckering Amplitude ($ q $) Phase Angle ($ \phi $) Source
This compound 6-membered Moderate ($ \sim 0.5 \, \text{Å} $) Dependent on substituents Inferred
Methyl 1-(Methylamino)cyclopentanecarboxylate 5-membered High ($ \sim 0.7 \, \text{Å} $) Variable due to strain

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., ketones, esters) reduce electron density on the ring, affecting reactivity in nucleophilic additions.

Crystallinity: Bulky substituents (e.g., phenyl, formamido) improve crystal packing efficiency, as seen in the monoclinic structure of Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate .

Biological Relevance: Isoquinoline derivatives () often exhibit pharmacological activity, whereas keto-esters like the target compound may serve as intermediates in synthetic pathways .

Biological Activity

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate, a compound of interest in medicinal chemistry and pharmacology, exhibits a range of biological activities. This article reviews its properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16O4C_{11}H_{16}O_4 and features a cyclohexane ring with two ketone groups and an ester functional group. This configuration contributes to its reactivity and biological activity. Its structural characteristics allow it to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in oxidative stress pathways, potentially exerting antioxidant effects by reducing reactive oxygen species (ROS) levels.
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of various pathogenic bacteria.
  • Anti-inflammatory Effects : Research indicates that it may exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented in several studies. For instance:

  • Study Findings : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Experimental Models : In carrageenan-induced edema models, this compound exhibited dose-dependent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
CompoundDosage (mg/kg)Anti-inflammatory Effect
This compound20Moderate
Piroxicam20High
Meloxicam20High

Case Study 1: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial activity of this compound against various pathogens. The results indicated:

  • Inhibition Zones : The compound showed inhibition zones ranging from 12 mm to 18 mm against different bacterial strains.

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on the anti-inflammatory potential, the compound was tested in an animal model:

  • Results : The treatment group receiving this compound showed a significant reduction in paw swelling compared to the control group.

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